2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid
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Overview
Description
2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle that is widely used in organic synthesis due to its stability and reactivity. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, which can be removed under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of thiophene-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid is not well-documented. the Boc group is known to protect amines during synthetic processes, preventing unwanted side reactions. The thiophene ring can participate in various chemical reactions due to its electron-rich nature, making it a versatile building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
Tert-butyl carbamate: A common protecting group for amines.
Thiophene derivatives: Other thiophene-based compounds with similar reactivity.
Uniqueness
2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid is unique due to the presence of both the Boc-protected amine and the thiophene ring, which allows for a wide range of chemical transformations and applications in various fields of research .
Properties
Molecular Formula |
C12H17NO4S |
---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
2-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophen-2-yl]acetic acid |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-7-9-5-4-8(18-9)6-10(14)15/h4-5H,6-7H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
DANSYVWBJWXLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(S1)CC(=O)O |
Origin of Product |
United States |
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